(S)-3-Isopropyl-2,5-piperazinedione
Overview
Description
This typically involves identifying the compound’s chemical formula, molecular weight, and structural formula. It may also include information about the compound’s state (solid, liquid, gas) at room temperature.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the reactants used, the conditions required (temperature, pressure, catalysts), and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the molecule and the type of bonds (single, double, triple) between them. Techniques such as X-ray crystallography or NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include identifying the reactants and products, the conditions required, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and reactivity with other chemicals.Scientific Research Applications
Synthesis Techniques and Chemical Properties
Synthesis Pathways : A study by Yoshimura et al. (1975) describes a new synthesis route for 3,6-dialkyl-1,4-dimethyl-3,6-epithio- and 3,6-epidithio-2,5-piperazinediones via bromo derivatives, highlighting innovative methods in synthesizing structurally related compounds (Yoshimura, Nakamura, & Matsunari, 1975).
Structural Diversity and Applications : González et al. (2012) emphasize the role of 2,5-piperazinediones as privileged building blocks in synthesizing a wide range of nitrogen heterocycles, including bioactive compounds and natural products (González, Ortín, de la Cuesta, & Menéndez, 2012).
Crystal and Molecular Structure Analysis : The work of Davis and Bernal (1973) on the crystal and molecular structure of related 2,5-piperazinediones provides insights into the physical characteristics of these compounds, essential for their application in various scientific fields (Davis & Bernal, 1973).
Synthesis of Natural Products : Shin et al. (1969) achieved the total synthesis of albonoursin using 3-alkylidene-2,5-piperazinedione, demonstrating the compound's significance in synthesizing complex natural products (Shin, Chigira, Masaki, & Ota, 1969).
Biomedical and Pharmaceutical Research
Quorum Sensing Inhibition : Musthafa et al. (2012) explored the inhibitory effects of 2,5-piperazinedione on quorum sensing in Pseudomonas aeruginosa, highlighting its potential in medical and pharmaceutical applications (Musthafa, Balamurugan, Pandian, & Ravi, 2012).
Intermolecular Interaction Studies : Tamiaki et al. (1993) synthesized diastereomerically pure 2,5-piperazinedione-bridged porphyrin dimers, contributing to the understanding of molecular interactions, important for drug design (Tamiaki, Suzuki, & Maruyama, 1993).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It may include toxicity data, flammability, and precautions for safe handling and storage.
Future Directions
This involves identifying areas where further research is needed. It may include potential applications of the compound, unanswered questions about its properties or reactions, or ways to improve its synthesis.
Please note that this is a general approach and some steps may not be applicable depending on the nature of the compound. For example, “Mechanism of Action” is typically relevant only for biologically active compounds. I hope this helps! Let me know if you have any other questions.
properties
IUPAC Name |
(3S)-3-propan-2-ylpiperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULFBTHVPRNQCG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)NCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353139 | |
Record name | (S)-3-Isopropyl-2,5-piperazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Isopropyl-2,5-piperazinedione | |
CAS RN |
16944-60-8 | |
Record name | (S)-3-Isopropyl-2,5-piperazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.